molecular formula C28H18N3NaO6S2 B4935606 sodium 4-[(7-phenylbenzo[a]phenazin-7-ium-5-yl)amino]-1,3-benzenedisulfonate

sodium 4-[(7-phenylbenzo[a]phenazin-7-ium-5-yl)amino]-1,3-benzenedisulfonate

Cat. No. B4935606
M. Wt: 579.6 g/mol
InChI Key: HFPHZUWFVIAHSK-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sodium 4-[(7-phenylbenzo[a]phenazin-7-ium-5-yl)amino]-1,3-benzenedisulfonate is a chemical compound that has gained attention due to its potential applications in scientific research. It is a fluorescent dye that is commonly used in biological and biochemical studies.

Mechanism of Action

The mechanism of action of sodium 4-[(7-phenylbenzo[a]phenazin-7-ium-5-yl)amino]-1,3-benzenedisulfonate involves its ability to bind to biological molecules and emit fluorescence upon excitation. The compound has a high quantum yield and is highly sensitive to changes in its environment, making it an ideal tool for studying biological processes.
Biochemical and Physiological Effects:
Sodium 4-[(7-phenylbenzo[a]phenazin-7-ium-5-yl)amino]-1,3-benzenedisulfonate is generally considered to be non-toxic and has minimal effects on biochemical and physiological processes. However, it is important to note that the compound can interact with biological molecules and potentially affect their function. Therefore, it is important to use caution when interpreting results obtained using this compound.

Advantages and Limitations for Lab Experiments

One of the main advantages of using sodium 4-[(7-phenylbenzo[a]phenazin-7-ium-5-yl)amino]-1,3-benzenedisulfonate is its high sensitivity and specificity for labeling biological molecules. It is also relatively easy to use and can be incorporated into a wide range of experimental setups. However, there are also some limitations to its use. For example, the compound can be sensitive to changes in pH and temperature, which can affect its fluorescence properties. Additionally, its relatively large size can limit its ability to access certain cellular compartments.

Future Directions

There are many potential future directions for research involving sodium 4-[(7-phenylbenzo[a]phenazin-7-ium-5-yl)amino]-1,3-benzenedisulfonate. One area of interest is the development of new biosensors that utilize this compound for the detection of specific analytes. Another area of interest is the development of new imaging techniques that incorporate this compound for high-resolution imaging of biological structures. Additionally, there is potential for the modification of the compound to improve its fluorescence properties and increase its specificity for certain biological molecules. Overall, sodium 4-[(7-phenylbenzo[a]phenazin-7-ium-5-yl)amino]-1,3-benzenedisulfonate is a versatile and valuable tool for scientific research, with many potential applications in the future.

Synthesis Methods

The synthesis of sodium 4-[(7-phenylbenzo[a]phenazin-7-ium-5-yl)amino]-1,3-benzenedisulfonate involves the reaction of 7-phenylbenzo[a]phenazin-7-ium-5-amine with 1,3-benzenedisulfonyl chloride in the presence of sodium hydroxide. The resulting compound is then purified and converted to its sodium salt form. The synthesis method is relatively simple and can be carried out in a laboratory setting with standard equipment.

Scientific Research Applications

Sodium 4-[(7-phenylbenzo[a]phenazin-7-ium-5-yl)amino]-1,3-benzenedisulfonate has a wide range of applications in scientific research. It is commonly used as a fluorescent dye for labeling and imaging biological molecules such as proteins, DNA, and RNA. It can also be used to study cellular processes such as endocytosis, exocytosis, and membrane trafficking. Additionally, it has been used in the development of biosensors for detecting various analytes.

properties

IUPAC Name

sodium;4-[(7-phenylbenzo[a]phenazin-7-ium-5-yl)amino]benzene-1,3-disulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H19N3O6S2.Na/c32-38(33,34)19-14-15-23(27(16-19)39(35,36)37)29-24-17-26-28(21-11-5-4-10-20(21)24)30-22-12-6-7-13-25(22)31(26)18-8-2-1-3-9-18;/h1-17H,(H2,32,33,34,35,36,37);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFPHZUWFVIAHSK-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[N+]2=C3C=C(C4=CC=CC=C4C3=NC5=CC=CC=C52)NC6=C(C=C(C=C6)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H18N3NaO6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

579.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sodium 4-[(7-phenylbenzo[a]phenazin-7-ium-5-yl)amino]-1,3-benzenedisulfonate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.